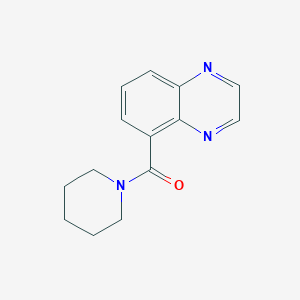

Piperidin-1-yl(quinoxalin-5-yl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15N3O |

|---|---|

Molecular Weight |

241.29 g/mol |

IUPAC Name |

piperidin-1-yl(quinoxalin-5-yl)methanone |

InChI |

InChI=1S/C14H15N3O/c18-14(17-9-2-1-3-10-17)11-5-4-6-12-13(11)16-8-7-15-12/h4-8H,1-3,9-10H2 |

InChI Key |

BKAWMVWZZKHQOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C3C(=CC=C2)N=CC=N3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies for Piperidin 1 Yl Quinoxalin 5 Yl Methanone Analogues

Identification of Key Structural Features Influencing Biological Activity

The biological activity of quinoxaline (B1680401) derivatives is intricately linked to several key structural features. The quinoxaline scaffold itself, a bicyclic heterocycle containing two nitrogen atoms, serves as a critical pharmacophore. Its structural rigidity and electron-rich nature enable it to interact with a variety of biological targets such as enzymes and receptors. researchgate.net The specific substitution pattern on the quinoxaline ring system plays a pivotal role in determining the compound's therapeutic potential.

A study on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, which share structural similarities with the piperidinyl-quinoxalinyl-methanone scaffold, highlighted the essential role of both the piperazine (B1678402) (analogous to piperidine) and isoquinoline (B145761) (analogous to quinoxaline) rings for selective whole-cell activity against Mycobacterium tuberculosis. nih.gov This underscores the importance of the core heterocyclic systems in defining the biological action.

Impact of Substituent Modifications on Pharmacological Profiles

The pharmacological profiles of piperidin-1-yl(quinoxalin-5-yl)methanone analogues are highly sensitive to substituent modifications on both the quinoxaline and piperidine (B6355638) rings. Altering these substituents can lead to significant changes in potency, selectivity, and even the mechanism of action.

In another example, the introduction of a cyano (-CN) group on an aliphatic chain attached to the quinoxaline nucleus was found to be essential for activity. mdpi.com Similarly, the nature of the linker between the quinoxaline core and other moieties can dramatically impact the pharmacological outcome. An NH-CO linker at the second position of the quinoxaline nucleus was shown to increase activity, while aliphatic linkers led to a decrease. mdpi.com

The following table summarizes the impact of various substituent modifications on the pharmacological profiles of quinoxaline derivatives based on several studies:

| Compound Series | Modification | Impact on Activity | Reference |

| Anticancer Quinoxalines | Replacement of -OCH3 with -Cl | Decreased activity | mdpi.com |

| Anticancer Quinoxalines | Replacement of ester with hydrazide | Decreased activity | mdpi.com |

| Quinoxaline Urea (B33335) Analogues | meta-Cl and para-F disubstitution | ~3-fold increase in potency | nih.gov |

| Anticancer Quinoxalines | Introduction of -CN on aliphatic chain | Essential for activity | mdpi.com |

| Anticancer Quinoxalines | NH-CO linker at C2 position | Increased activity | mdpi.com |

| Anticancer Quinoxalines | Aliphatic linkers at C2 position | Decreased activity | mdpi.com |

| Quinoxaline Urea Analogues | Replacement of -Cl with -CH3 | Dramatically reduced activity | nih.gov |

SAR of the Quinoxaline Moiety and its Substitution Patterns

The quinoxaline moiety is a versatile scaffold in medicinal chemistry, and its substitution patterns are a key determinant of biological activity. nih.gov The nature and position of substituents on the quinoxaline ring can influence the molecule's electronic properties, lipophilicity, and steric interactions with its biological target.

For instance, in the development of VEGFR-2 inhibitors, the quinoxaline ring serves as a "head group" designed to occupy the hinge region of the ATP binding pocket. rsc.orgnih.gov The specific substitutions on this ring can modulate the binding affinity and selectivity for the target kinase. One study on quinoxaline-based VEGFR-2 inhibitors highlighted the importance of a 3-methylquinoxalin-2(1H)-one or 3-methylquinoxaline-2-thiol (B109401) moiety for interacting with the adenine (B156593) region of the ATP binding pocket. rsc.org

Furthermore, the electronic nature of the substituents on the quinoxaline ring can have a profound effect. In a series of anticancer quinoxalines, electron-releasing groups like methyl (-CH3) and methoxy (B1213986) (-OCH3) at the R1 position were found to decrease activity. mdpi.com This suggests that for this particular series, an electron-deficient quinoxaline ring might be more favorable for biological activity.

The position of substitution is also critical. A study on quinoxaline derivatives as anticancer agents showed that an NH linker at the third position of the quinoxaline nucleus is essential for activity, whereas aliphatic linkers at the same position result in decreased activity. mdpi.com

The following table illustrates the influence of substitution patterns on the quinoxaline moiety:

| Compound Series | Substitution on Quinoxaline Ring | Effect on Biological Activity | Reference |

| Anticancer Quinoxalines | Electron-releasing groups (-CH3, -OCH3) at R1 | Decreased activity | mdpi.com |

| Anticancer Quinoxalines | NH linker at the third position | Essential for activity | mdpi.com |

| Anticancer Quinoxalines | Aliphatic linkers at the third position | Decreased activity | mdpi.com |

| VEGFR-2 Inhibitors | 3-methylquinoxalin-2(1H)-one/thiol | Occupies adenine region of ATP binding pocket | rsc.org |

SAR of the Piperidine Moiety and Substitutions

The piperidine moiety in piperidin-1-yl(quinoxalin-5-yl)methanone and its analogues is not merely a passive linker but an active contributor to the molecule's pharmacological properties. Modifications to the piperidine ring can influence factors such as solubility, metabolic stability, and binding interactions with the target protein.

In a study of novel quinoline-piperidine conjugates as antiplasmodium agents, the functionalization of the piperidine-containing side chain was crucial for achieving potent activity. researchgate.net This highlights the importance of the piperidine ring in mediating interactions with the biological target.

The substitution pattern on the piperidine ring can also significantly impact biological activity. For example, in a series of 2-(benzimidazol-2-yl)quinoxalines, the replacement of an N-substituted piperazine fragment with a piperidine or morpholine (B109124) fragment resulted in a significant decrease or complete loss of cytotoxic activity. nih.gov This suggests that the nature of the substituent on the nitrogen atom of the piperidine/piperazine ring is critical for the observed biological effect.

Furthermore, the unique ability of the piperidine ring to combine with various molecular fragments makes it a valuable component in the design of new drugs with diverse pharmacological effects. clinmedkaz.org Its conformational flexibility allows it to adopt different orientations to optimize interactions within a binding pocket.

The following table summarizes the impact of modifications to the piperidine moiety:

| Compound Series | Modification of Piperidine Moiety | Impact on Biological Activity | Reference |

| 2-(Benzimidazol-2-yl)quinoxalines | Replacement of N-substituted piperazine with piperidine | Significant decrease in cytotoxic activity | nih.gov |

| Quinoline-piperidine conjugates | Functionalization of piperidine side chain | Crucial for potent antiplasmodium activity | researchgate.net |

SAR of the Methanone (B1245722) Linker and its Analogues

The methanone (-C=O-) linker connecting the piperidine and quinoxaline moieties plays a crucial role in maintaining the structural integrity of the molecule and influencing its orientation within the binding site of a biological target. The carbonyl group of the methanone linker can act as a hydrogen bond acceptor, forming important interactions with amino acid residues in the target protein.

While specific SAR studies focusing solely on the methanone linker in piperidin-1-yl(quinoxalin-5-yl)methanone are not extensively detailed in the provided context, the importance of linkers in general is well-established in medicinal chemistry. For instance, in the design of VEGFR-2 inhibitors, amide and urea moieties are often used as linkers to form conserved hydrogen-bonding interactions with key residues in the enzyme's active site. rsc.org

The length, rigidity, and electronic properties of the linker can all affect the biological activity of a compound. Replacing the methanone linker with other functionalities, such as an amide, sulfonamide, or a simple alkyl chain, would likely have a significant impact on the compound's pharmacological profile. For example, the use of an N-phenylacetamide moiety as a spacer in the design of VEGFR-2 inhibitors was aimed at improving binding affinity. rsc.org

Rational Design and Optimization Strategies Based on SAR

The insights gained from SAR studies are instrumental in the rational design and optimization of new and more potent analogues of piperidin-1-yl(quinoxalin-5-yl)methanone. By understanding which structural features are critical for biological activity, medicinal chemists can make targeted modifications to improve a compound's properties.

One common strategy is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. rsc.org For example, in the design of PARP-1 inhibitors, a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold was used as a bioisostere of the phthalazinone motif found in the known drug Olaparib. mdpi.com

Another approach is molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid molecule with enhanced activity or a dual mechanism of action. researchgate.net The design of quinoxaline-furan derivatives as potential anticancer agents is an example of this strategy. mdpi.com

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are also powerful tools in rational drug design. researchgate.net Molecular docking can be used to predict the binding mode of a ligand within the active site of a target protein, providing insights into key interactions that can be optimized. researchgate.net QSAR studies can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, allowing for the prediction of the activity of novel analogues.

The following table outlines some rational design strategies based on SAR:

| Strategy | Description | Example | Reference |

| Bioisosteric Replacement | Replacing a functional group with another that has similar properties. | Using a quinoxaline scaffold as a bioisostere for a phthalazinone motif in PARP-1 inhibitors. | mdpi.com |

| Molecular Hybridization | Combining two or more pharmacophores into a single molecule. | Designing quinoxaline-furan derivatives as anticancer agents. | mdpi.com |

| Computational Modeling | Using molecular docking and QSAR to guide drug design. | Predicting the binding interactions of quinoxaline derivatives with VEGFR-2. | researchgate.net |

Investigation of Molecular Mechanisms and Cellular Targets of Piperidin 1 Yl Quinoxalin 5 Yl Methanone Analogues

Elucidation of Specific Molecular Targets (e.g., Enzymes, Receptors)

Research into the analogues of piperidin-1-yl(quinoxalin-5-yl)methanone has identified specific molecular targets, primarily focusing on enzymes and receptors involved in cell signaling and proliferation.

One prominent analogue, (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(quinoxalin-2-yl)methanone, has been identified as an inhibitor of the Discoidin Domain Receptor 1 (DDR1). evitachem.com DDR1 is a receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. Its dysregulation is implicated in various diseases, including cancer.

The broader quinoxaline (B1680401) chemical family, to which the subject compound belongs, has been associated with the inhibition of other critical enzymes. For instance, certain quinoxaline derivatives have been reported to function as inhibitors of Topoisomerase II (Topo II). nih.gov Topo II is a vital enzyme that alters the topology of DNA, making it a key target in cancer therapy. nih.gov Furthermore, other heterocyclic compounds containing a piperidine (B6355638) ring have been shown to target the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response, by inhibiting its ATPase activity. mdpi.comresearchgate.net

Table 1: Molecular Targets of Quinoxaline-Piperidine Analogues and Related Scaffolds

| Compound Class/Analogue | Molecular Target | Target Class | Associated Function |

| (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(quinoxalin-2-yl)methanone | Discoidin Domain Receptor 1 (DDR1) evitachem.com | Receptor Tyrosine Kinase | Cell growth and migration evitachem.com |

| Triazoloquinoxalines | Topoisomerase II (Topo II) nih.gov | Enzyme | DNA replication, transcription nih.gov |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold | NLRP3 Inflammasome mdpi.com | Protein Complex | Inflammatory response mdpi.com |

Detailed Mechanism of Action Studies (e.g., Allosteric Modulation, Enzyme Inhibition)

The mechanisms through which these compounds exert their effects are as diverse as their targets. The primary modes of action observed are enzyme inhibition and allosteric modulation.

For the analogue targeting DDR1, the mechanism involves the direct inhibition of the receptor's phosphorylation. evitachem.com By preventing this activation step, the compound effectively blocks the downstream signaling cascade initiated by the receptor. evitachem.com

In the context of enzyme inhibition, compounds can act through various mechanisms. Allosteric inhibitors, for example, bind to a site on the enzyme distinct from the active site. nih.gov This binding event can induce a conformational change that prevents the substrate from binding (noncompetitive inhibition) or hinders the formation of the product after the substrate has bound (uncompetitive inhibition). nih.gov While the specific mode of inhibition for many quinoxaline-piperidine analogues is still under investigation, the inhibition of NLRP3 ATPase activity by related piperidine-containing scaffolds serves as a clear example of enzyme-targeted action. mdpi.com

Allosteric modulation is a key concept in understanding the action of such compounds, particularly concerning receptors. nih.gov A ligand that binds to a topographically distinct allosteric site can modulate the receptor's function. nih.govnih.gov This can manifest as:

Positive Allosteric Modulation (PAM): The modulator enhances the functional response to an orthosteric agonist. nih.gov

Negative Allosteric Modulation (NAM): The modulator inhibits the functional response of the orthosteric agonist. nih.gov

Neutral Allosteric Ligands (NALs): These bind to the allosteric site and can compete with other modulators without affecting receptor function on their own. nih.gov

The ability to target less conserved allosteric sites offers a significant advantage, potentially leading to greater selectivity for specific receptor subtypes and reducing off-target effects. nih.gov

Cellular Pathway Modulation and Signal Transduction Impact

By engaging with specific molecular targets, piperidin-1-yl(quinoxalin-5-yl)methanone analogues can profoundly impact cellular signaling pathways. The inhibition of DDR1 phosphorylation, for instance, directly affects pathways related to cell growth and migration. evitachem.com

Studies on quinoxaline 1,4-dioxides, a related class of compounds, have shown they can induce the phosphorylation of c-Jun N-terminal kinases (p-JNK), p38, and extracellular signal-regulated kinases (p-ERK). mdpi.com These kinases are central components of the mitogen-activated protein kinase (MAPK) signaling pathway, which governs a wide range of cellular processes including proliferation, differentiation, and apoptosis. The activation of these pathways can lead to an increase in the expression of proteins such as GADD45a, cyclin A, Cdk2, p21, and p53, ultimately resulting in S-phase cell cycle arrest. mdpi.com

The modulation of these pathways can culminate in various cellular outcomes, including:

Induction of Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt cell proliferation. nih.gov

Activation of Apoptosis: They can trigger programmed cell death through both intrinsic and extrinsic pathways. nih.gov

Down-regulation of Pro-survival Signaling: The compounds can inhibit signaling pathways that promote cell growth and survival. nih.gov

Table 2: Impact of Quinoxaline Analogues on Cellular Signaling Pathways

| Compound Class | Affected Pathway/Molecule | Downstream Effect |

| Quinoxaline 1,4-Dioxides | p-JNK, p-p38, p-ERK (MAPK Pathway) mdpi.com | Activation of phosphorylation mdpi.com |

| Quinoxaline 1,4-Dioxides | GADD45a, cyclin A, Cdk2, p21, p53 mdpi.com | Increased expression, S-phase arrest mdpi.com |

| DDR1 Inhibitors | DDR1-mediated pathways evitachem.com | Inhibition of cell growth and migration evitachem.com |

Interactions with Biomolecules (e.g., DNA)

A significant area of investigation for quinoxaline-based compounds is their interaction with nucleic acids. The planar aromatic structure of the quinoxaline ring is a key feature that facilitates non-covalent interactions with DNA. nih.gov

The primary mechanism of interaction is DNA intercalation . In this process, the planar quinoxaline chromophore inserts itself between the base pairs of the DNA double helix. nih.gov This interaction leads to several consequences for the DNA structure and function:

DNA Distortion and Uncoiling: The insertion of the molecule causes a physical distortion of the DNA helix. nih.gov

Inhibition of Replication and Transcription: The structural changes interfere with the function of enzymes like DNA and RNA polymerases, thereby halting DNA replication and transcription. nih.gov

Failure of DNA Repair Systems: The altered DNA structure can prevent recognition and repair by cellular machinery. nih.gov

The interaction with DNA can be studied using various spectroscopic techniques. UV-Vis spectroscopy, for example, can detect changes like hypochromism (a decrease in absorbance), which is often indicative of DNA-drug interactions. mdpi.com Another common method is competitive binding studies using fluorescent dyes like ethidium (B1194527) bromide (EB). EB itself is a DNA intercalator that fluoresces brightly when bound to DNA. A compound that can displace EB from DNA will cause a quenching of this fluorescence, providing evidence of its own intercalative binding. mdpi.com

Some quinoxaline derivatives, such as quinoxaline 1,4-dioxides, have been found to induce DNA damage directly, which triggers a bacterial SOS response in test systems. mdpi.com This highlights a direct genotoxic potential that contributes to their biological activity. mdpi.com

Computational Chemistry and in Silico Approaches in the Study of Piperidin 1 Yl Quinoxalin 5 Yl Methanone

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For novel compounds like Piperidin-1-yl(quinoxalin-5-yl)methanone, this method would be instrumental in identifying potential protein targets and elucidating binding modes. However, no published studies were found that have performed molecular docking simulations with this specific compound. Research on other quinoxaline (B1680401) derivatives has successfully used docking to suggest targets such as DNA topoisomerase and various kinase enzymes, but these findings are not directly transferable. mdpi.com

De Novo Design and Virtual Screening Applications

De novo design involves the computational creation of novel molecular structures with desired properties, while virtual screening entails the computational assessment of large libraries of compounds against a biological target. Piperidin-1-yl(quinoxalin-5-yl)methanone could potentially be identified through a virtual screening campaign or serve as a scaffold for de novo design. At present, there is no available literature indicating that this compound has been a part of such computational discovery efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. Developing a QSAR model requires a dataset of structurally similar compounds with measured biological activities. As there are no published biological activity data for a series of compounds closely related to Piperidin-1-yl(quinoxalin-5-yl)methanone, the development of a specific QSAR model is not feasible at this time.

Predictive Modeling for Biological Activities

Predictive models, often employing machine learning algorithms, are used to forecast the biological activities or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel compounds. Without initial experimental data or inclusion in large-scale computational screenings, there are no specific predictive models for the biological activities of Piperidin-1-yl(quinoxalin-5-yl)methanone available in the literature.

Preclinical in Vitro Biological Profiling and Early Efficacy Studies of Piperidin 1 Yl Quinoxalin 5 Yl Methanone Analogues

Cell-Based Assays for Pharmacological Efficacy

Cell-based assays are fundamental in determining the pharmacological efficacy of novel compounds by assessing their effects on cellular functions, such as proliferation, viability, and cytotoxicity. Analogues of piperidin-1-yl(quinoxalin-5-yl)methanone, particularly those with the quinoxaline (B1680401) carboxamide core, have been evaluated for their anti-proliferative activities across a range of human cancer cell lines.

N-substituted quinoxaline-2-carboxamides have demonstrated notable in vitro antimycobacterial and cytotoxic activities. nih.govmdpi.comresearchgate.net For instance, a series of N-phenyl- and N-benzyl quinoxaline-2-carboxamides were tested against Mycobacterium tuberculosis H37Ra, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL. nih.govmdpi.com Many of these compounds exhibited moderate to good activity (MIC < 15.625 µg/mL). nih.govmdpi.com

In the realm of oncology, various quinoxaline derivatives have shown potent cytotoxic effects. One study identified N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines. nih.govresearchgate.net Another study on quinoxaline derivatives reported a compound (Compound 12) with potent antiproliferative activity, showing IC50 values in the range of 0.19-0.51 μM across three human cancer cell lines. nih.gov Similarly, certain 2-substituted quinoxalines were found to induce significant cytotoxicity in MCF-7 breast cancer cells. ekb.eg

Furthermore, a series of quinoxaline-bisarylurea derivatives exhibited anti-tumor activity, and other quinoxaline derivatives bearing amide and sulphonamide moieties have been reported to inhibit the growth of human tumor cell lines. nih.gov For example, compound VIIIc, a quinoxaline derivative, showed potent anti-cancer activity against HCT116 and MCF-7 cell lines with IC50 values of 2.5 µM and 9 µM, respectively. nih.govresearchgate.net Quinoxaline-arylfuran derivatives have also been evaluated, with compound QW12 displaying potent cytotoxicity against several cancer cell lines, including HeLa (IC50 = 10.58 μM), PC3 (IC50 = 12.67 μM), and HCT116 (IC50 = 11.34 μM). nih.gov

The following table summarizes the cytotoxic activity of selected quinoxaline carboxamide analogues in various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12 | Human cancer cell lines (unspecified) | 0.19-0.51 | nih.gov |

| Compound VIIIc | HCT116 (Colon) | 2.5 | nih.govresearchgate.net |

| MCF-7 (Breast) | 9 | nih.govresearchgate.net | |

| Compound XVa | HCT116 (Colon) | 4.4 | nih.gov |

| MCF-7 (Breast) | 5.3 | nih.gov | |

| QW12 | HeLa (Cervical) | 10.58 | nih.gov |

| PC3 (Prostate) | 12.67 | nih.gov | |

| HCT116 (Colon) | 11.34 | nih.gov | |

| A549 (Lung) | 20.57 | nih.gov | |

| Compound 4m | A549 (Lung) | 9.32 | nih.gov |

| Compound 1 | A549 (Lung) | 0.0027 | ekb.eg |

| Compound 3 | MCF-7 (Breast) | 0.0022 | ekb.eg |

Enzyme Inhibition and Receptor Binding Assays for Target Engagement

To elucidate the mechanism of action of piperidin-1-yl(quinoxalin-5-yl)methanone analogues, enzyme inhibition and receptor binding assays are employed to identify specific molecular targets. The quinoxaline scaffold is recognized as a privileged structure capable of interacting with various biological targets, particularly protein kinases. researchgate.netekb.eg

Several studies have demonstrated that quinoxaline derivatives can act as potent inhibitors of different kinases. They are often designed as selective ATP-competitive inhibitors. ekb.egekb.eg For example, a series of novel quinoxaline derivatives were synthesized and evaluated as c-Met kinase inhibitors, with some compounds exhibiting potent enzymatic activity. lookchem.com Specifically, the R-isomer of one quinoxaline compound (compound 4) showed an IC50 of 6 nM, which was comparable to the positive control, crizotinib. lookchem.com Another study focused on apoptosis signal-regulated kinase 1 (ASK1), where a dibromo-substituted quinoxaline (compound 26e) was identified as an effective inhibitor with an IC50 value of 30.17 nM. nih.gov Additionally, new quinoxaline derivatives have been developed as dual Pim-1/2 kinase inhibitors, with two lead compounds (5c and 5e) showing potent submicromolar activity against both isoforms. mdpi.com

Beyond kinases, tubulin has been identified as a key target for some quinoxaline analogues. These compounds can inhibit tubulin polymerization, a critical process for cell division, by binding to the colchicine (B1669291) site. nih.govresearchgate.netacs.org For instance, compound 12, which showed potent anti-proliferative effects, was found to inhibit tubulin polymerization and disrupt the microtubule network. nih.gov Another compound, 5f, exhibited significant inhibition of tubulin assembly with an IC50 value of 0.77 μM and potently inhibited colchicine binding. acs.org

In addition to enzyme inhibition, receptor binding assays have revealed the potential for quinoxaline-based structures to act as receptor antagonists. Analogues of zwitterionic biaryl P2Y14 receptor (P2Y14R) antagonists, which are involved in inflammatory responses, have been synthesized and evaluated. nih.gov Though not containing a quinoxaline core, these studies highlight the potential for related heterocyclic scaffolds to target G protein-coupled receptors.

The table below presents the enzyme and receptor inhibitory activities of various quinoxaline analogues.

| Compound ID | Target | IC50 | Reference |

| Compound 4 (R-isomer) | c-Met Kinase | 6 nM | lookchem.com |

| Compound 26e | ASK1 | 30.17 nM | nih.gov |

| Compound 5c | Pim-1 Kinase | <1 µM | mdpi.com |

| Pim-2 Kinase | <1 µM | mdpi.com | |

| Compound 5f | Tubulin Polymerization | 0.77 µM | acs.org |

| PPTN | P2Y14R | 4 nM | researchgate.net |

| Compound 8 | P2Y14R | 2.46 nM | nih.gov |

Cellular Assays for Phenotypic Responses and Pathway Analysis

Cellular assays that measure phenotypic responses provide a broader understanding of a compound's biological effects beyond single-target interactions. These assays, coupled with pathway analysis, can reveal the downstream consequences of target engagement and potential mechanisms of action.

Several studies on quinoxaline analogues have investigated their ability to induce apoptosis, or programmed cell death, a desirable outcome for anticancer agents. For example, compound 12 was found to induce cancer cell apoptosis in a dose-dependent manner. nih.gov This was associated with the production of reactive oxygen species (ROS) and a malfunction of the mitochondrial membrane potential. nih.gov Similarly, the quinoxaline-arylfuran derivative QW12 was shown to trigger ROS generation and induce apoptosis in HeLa cells. nih.gov Western blot analysis further revealed that QW12 inhibits the phosphorylation of STAT3, a key protein in a signaling pathway often dysregulated in cancer. nih.gov

Cell cycle analysis is another important tool to understand the anti-proliferative effects of these compounds. The tubulin polymerization inhibitor, compound 12, was shown to cause cell cycle arrest in the G2/M phase. nih.gov Likewise, compound VIIIc, a potent cytotoxic agent, induced a significant disruption in the cell cycle profile of HCT116 cells, leading to arrest at the G2/M phase boundary. nih.govresearchgate.net

Furthermore, investigations into the molecular pathways affected by quinoxaline derivatives have implicated several key signaling proteins. Quinoxaline derivatives have been shown to target kinases involved in cell proliferation and survival, such as EGFR, VEGFR, and c-Met. nih.govekb.egekb.eg The inhibition of these kinases can disrupt downstream signaling cascades that are crucial for tumor growth and angiogenesis. For instance, some quinoxaline derivatives have been designed to target VEGFR-2, although the tested compounds showed weak activity against this specific enzyme. nih.govresearchgate.net

High-Throughput Screening Initiatives

High-throughput screening (HTS) is a powerful strategy in modern drug discovery for rapidly evaluating large libraries of chemical compounds to identify "hits" with desired biological activity. HTS initiatives have been instrumental in the discovery and optimization of quinoxaline-based compounds.

HTS can be applied to both the synthesis and biological evaluation of compound libraries. For example, a microdroplet-assisted reaction method has been developed for the high-throughput synthesis of quinoxaline derivatives, significantly accelerating the generation of diverse chemical entities for screening. nih.gov This method allows for rapid optimization of reaction conditions, which is crucial in the early stages of drug discovery. nih.gov

In terms of biological screening, HTS assays are employed to identify compounds that modulate the activity of specific targets or cellular pathways. Structure-based virtual screening (SBVS) has been successfully used to identify novel and potent P2Y14R antagonists from large compound databases, demonstrating the power of computational approaches in hit identification. researchgate.netnih.gov This approach led to the discovery of compounds with IC50 values in the nanomolar range. nih.gov

HTS has also been used to screen for inhibitors of other targets. The first inhibitor of the histone methyltransferase G9a, BIX01294, was identified through a high-throughput screen. researchgate.net While not a quinoxaline itself, this discovery spurred the development of more potent and cell-permeable analogues, including quinazoline-based inhibitors. researchgate.net This highlights how HTS can provide starting points for medicinal chemistry efforts to develop novel therapeutics based on various heterocyclic scaffolds, including quinoxalines. The potential for quinoxaline derivatives to be included in HTS assays against emerging pathogens like SARS-CoV-2 has also been recognized, underscoring the broad applicability of this compound class in drug discovery. nih.gov

Future Research Directions and Therapeutic Implications for Piperidin 1 Yl Quinoxalin 5 Yl Methanone

Translational Research Opportunities and Preclinical Development Prospects

Translational research for Piperidin-1-yl(quinoxalin-5-yl)methanone should focus on bridging the gap between basic scientific discoveries and their practical application in medicine. The broad spectrum of activities observed in quinoxaline (B1680401) derivatives suggests several avenues for preclinical development. ijpsjournal.com A primary focus would be oncology, where quinoxalines have shown potent cytotoxic effects against various cancer cell lines. ontosight.aiacs.org

Preclinical development would necessitate a series of rigorous evaluations. Initial in vitro studies would aim to determine the compound's efficacy against a panel of human cancer cell lines, such as lung adenocarcinoma (A549), for which other quinoxaline analogues have shown selective cytotoxicity. nih.gov It is also vital to assess its impact on normal human cells to establish a preliminary therapeutic window. acs.org For instance, studies on related compounds have demonstrated low cytotoxicity against normal human fetal lung cells (Wi-38), a desirable characteristic for a drug candidate. acs.orgnih.gov

| Preclinical Evaluation Stage | Objective | Example from Related Quinoxaline Compounds |

| In Vitro Efficacy | Determine cytotoxic activity against cancer cells. | A mixture of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines showed high selective cytotoxicity against human lung adenocarcinoma (A549) cells. acs.org |

| In Vitro Safety | Assess toxicity against non-cancerous cells. | 2-(Benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents showed little cytotoxicity against normal human Wi-38 cells. nih.gov |

| Mechanism of Action | Elucidate how the compound exerts its biological effect. | The anticancer activity of benzimidazoles and quinoxalines is linked to their ability to form strong complexes with nucleic acids, causing DNA damage. acs.org |

| In Vivo Studies | Evaluate efficacy, safety, and pharmacokinetic profile in animal models. | Quinolyl-piperazinyl piperidine (B6355638) analogues were assessed for oral bioavailability and in vitro liver microsomal stability to improve in vivo exposure. nih.gov |

Development of Novel Quinoxaline-Piperidine-Methanone Analogues with Enhanced Specificity and Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug development. For Piperidin-1-yl(quinoxalin-5-yl)methanone, the development of novel analogues could lead to compounds with improved therapeutic profiles. The quinoxaline, piperidine, and methanone (B1245722) components of the molecule each offer opportunities for chemical modification to enhance target specificity and potency. mdpi.com

Systematic modifications to the quinoxaline ring, such as the introduction of different substituents, could significantly influence the compound's biological activity. For example, in a series of new quinoxaline derivatives designed as dual Pim-1/2 kinase inhibitors, substitutions on the quinoxaline core led to potent submicromolar inhibitors. nih.gov Similarly, alterations to the piperidine moiety could affect the molecule's solubility, cell permeability, and interaction with biological targets. The replacement of a piperidine fragment with other cyclic amines like morpholine (B109124) has been shown to result in a significant decrease or complete loss of cytotoxic activity in certain quinoxaline series, highlighting the importance of this group. nih.gov

The goal of creating these new analogues is to optimize the balance between efficacy and safety. By fine-tuning the chemical structure, it may be possible to design compounds that are more selective for cancer cells over healthy cells, thereby reducing potential side effects. High-throughput screening of these newly synthesized analogues against various biological targets would accelerate the identification of lead compounds with superior properties for further preclinical development. nih.gov

| Structural Moiety | Potential Modification | Desired Outcome | Example from Related Compounds |

| Quinoxaline Core | Introduction of various substituents (e.g., halogens, alkyl groups). | Enhanced potency and target selectivity. | Substituted quinoxalines were developed as potent dual Pim-1/2 kinase inhibitors for cancer therapy. nih.gov |

| Piperidine Ring | Substitution on the ring or replacement with other heterocycles. | Improved pharmacokinetic properties and target binding. | Replacing a piperazine (B1678402) fragment with piperidine significantly altered the cytotoxic activity of certain 2-(benzimidazol-2-yl)quinoxalines. nih.gov |

| Methanone Linker | Modification or replacement with other functional groups. | Optimization of molecular conformation and stability. | Quinoxaline-based compounds with urea (B33335), thiourea, and sulfonamide moieties have been synthesized to explore anticancer properties. mdpi.com |

Integration of Multi-Omics Data in Comprehensive Drug Discovery Pipelines

The advent of multi-omics technologies offers a powerful approach to drug discovery and development. nih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic understanding of a drug's mechanism of action and its effects on biological systems. astrazeneca.com For a compound like Piperidin-1-yl(quinoxalin-5-yl)methanone, a multi-omics approach could be transformative. frontiersin.org

By analyzing the changes in gene expression (transcriptomics) and protein levels (proteomics) in cancer cells treated with the compound, researchers can identify the specific cellular pathways that are affected. nih.gov This can help to validate the presumed mechanism of action or uncover novel targets. researchgate.net Metabolomics can reveal alterations in cellular metabolism, providing further insights into the drug's effects.

Furthermore, multi-omics data can aid in the identification of biomarkers that predict a patient's response to the drug. nih.gov This is a critical step towards personalized medicine, where treatments are tailored to the individual characteristics of a patient's disease. frontiersin.org By integrating multi-omics data into the drug discovery pipeline, the development of Piperidin-1-yl(quinoxalin-5-yl)methanone and its analogues can be guided by a comprehensive biological understanding, potentially increasing the success rate of clinical translation. astrazeneca.comresearchgate.net

Exploration of Polypharmacology and Multi-Target Approaches

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly recognized concept in drug discovery. mdpi.com Many effective drugs achieve their therapeutic effects by modulating several proteins or pathways simultaneously. Quinoxaline derivatives are known for their broad range of biological activities, suggesting they may act on multiple targets. nih.govijpsjournal.com

Investigating the polypharmacology of Piperidin-1-yl(quinoxalin-5-yl)methanone could reveal a multi-targeted mechanism of action that is particularly advantageous for treating complex diseases like cancer, which involve dysregulation of numerous cellular pathways. For example, a compound that simultaneously inhibits a protein kinase and binds to DNA could have a synergistic anticancer effect that is more potent and less susceptible to drug resistance.

A deliberate multi-target drug design strategy could be employed for the development of novel analogues. This would involve designing molecules that are intended to interact with a specific set of targets known to be involved in a particular disease. This approach contrasts with the traditional "one drug, one target" paradigm and holds promise for developing more effective therapies for multifactorial diseases. mdpi.com

Q & A

Q. What are the optimized synthetic routes for Piperidin-1-yl(quinoxalin-5-yl)methanone?

The synthesis typically involves coupling quinoxaline-5-carboxylic acid with a piperidine derivative. A validated method uses 1-hydroxy-7-aza-benzotriazole (HOAt) and PS-DCC (polymer-supported dicyclohexylcarbodiimide) as coupling agents in dichloromethane with N-ethyl-N,N-diisopropylamine as a base . Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid side products. Post-synthesis, purification via column chromatography or recrystallization is critical to achieve >95% purity.

Q. How is the compound characterized structurally and chemically post-synthesis?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the piperidine and quinoxaline moieties. Key signals include aromatic protons (quinoxaline, δ 8.5–9.0 ppm) and piperidine methylenes (δ 1.5–2.5 ppm).

- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with UV detection at 254 nm .

- X-ray Crystallography: For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, especially for resolving stereochemical ambiguities .

Q. What in vitro assays are suitable for initial biological activity screening?

- Receptor Binding Assays: Radioligand displacement studies (e.g., using ³H-labeled ligands) to evaluate affinity for targets like metabotropic glutamate receptors (mGluRs), given structural similarities to ADX-47273, a known mGluR5 modulator .

- Cell Viability Assays: MTT or ATP-based assays in cancer cell lines to assess cytotoxicity, leveraging the quinoxaline moiety’s reported anticancer properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity Variability: Impurities (e.g., unreacted starting materials) can skew results. Validate purity via HPLC and mass spectrometry .

- Assay Conditions: Differences in buffer pH, temperature, or cell line selection (e.g., HEK293 vs. neuronal cells) impact receptor activity. Standardize protocols across labs .

- Stereochemical Considerations: If chiral centers exist (unreported in current data), enantiomeric resolution via chiral HPLC or asymmetric synthesis is necessary .

Q. What computational methods predict target interactions and binding modes?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like mGluR5. The quinoxaline ring may engage in π-π stacking, while the piperidine moiety interacts with hydrophobic pockets .

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER can simulate ligand-receptor stability over 100+ ns trajectories, identifying key residues for mutagenesis studies .

Q. How to design experiments to study metabolic stability and pharmacokinetics?

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Monitor metabolites (e.g., hydroxylation at the piperidine ring) .

- In Vivo Pharmacokinetics: Administer IV/PO doses in rodent models and measure plasma concentrations over time. Calculate AUC, half-life, and bioavailability .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing Piperidin-1-yl(quinoxalin-5-yl)methanone?

- Solvent Screening: Test polar (ethanol/water) and non-polar (hexane/diethyl ether) systems for vapor diffusion.

- Additive Screening: Small molecules (e.g., glycerol) or salts (ammonium sulfate) may enhance crystal lattice formation .

Q. How to validate target engagement in complex biological systems?

- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with bound proteins, followed by pull-down and proteomic analysis .

- Thermal Shift Assays: Monitor protein melting temperature shifts upon ligand binding using differential scanning fluorimetry .

Data Analysis and Reporting

Q. How should researchers analyze dose-response data with high variability?

Q. What statistical frameworks address reproducibility in multi-lab studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.